molecular formula C27H26ClN3O2 B11055696 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11055696
M. Wt: 460.0 g/mol
InChI Key: YSICBICQGGCHHE-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzimidazole, chlorophenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the chlorophenoxypropyl group: This step involves the nucleophilic substitution reaction between the benzimidazole derivative and 3-(4-chlorophenoxy)propyl halide.

    Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate product with 4-methylphenyl acyl chloride under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidinone rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom or other reactive sites.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress pathways or inflammatory responses.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
  • 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-chlorophenyl)pyrrolidin-2-one

Uniqueness

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-19-7-11-22(12-8-19)31-18-20(17-26(31)32)27-29-24-5-2-3-6-25(24)30(27)15-4-16-33-23-13-9-21(28)10-14-23/h2-3,5-14,20H,4,15-18H2,1H3

InChI Key

YSICBICQGGCHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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